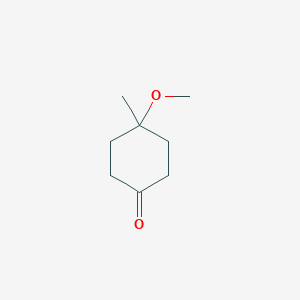

4-Methoxy-4-methylcyclohexanone

Description

Contextual Significance of Cyclohexanone (B45756) Derivatives in Synthetic Chemistry

Cyclohexanone and its derivatives are pivotal intermediates in the synthesis of a wide array of organic compounds, ranging from pharmaceuticals and agrochemicals to materials science. Current time information in US.acs.orgnih.gov The carbonyl group within the cyclohexanone ring is a key functional handle, allowing for a multitude of chemical transformations. These include, but are not limited to, nucleophilic additions, alpha-functionalization, and rearrangements, which open pathways to diverse and complex molecular structures. acs.org The carbocyclic framework of cyclohexanones is a prevalent feature in many bioactive compounds and FDA-approved drugs, highlighting their importance in medicinal chemistry. acs.orgnih.gov Furthermore, their role as precursors to polymers like nylon underscores their industrial relevance. nih.gov The ability to strategically place substituents on the cyclohexanone ring allows chemists to fine-tune the steric and electronic properties of the molecule, thereby directing the course of chemical reactions and influencing the biological activity of the final products. google.com

Importance of Methoxy (B1213986) and Methyl Substituents in Alicyclic Systems

The introduction of methoxy (-OCH₃) and methyl (-CH₃) groups into alicyclic systems like cyclohexanone has profound effects on their chemical and physical properties. A methyl group, being an alkyl substituent, is electron-donating through an inductive effect. Its presence can influence the stereochemical outcome of reactions due to steric hindrance. In a cyclohexane (B81311) ring, a methyl group has a conformational preference for the equatorial position to minimize unfavorable 1,3-diaxial interactions, which are a form of steric strain. chemicalbook.comgoogle.com

The methoxy group is particularly interesting as it can exert both inductive and resonance effects. While it is electron-withdrawing inductively due to the high electronegativity of the oxygen atom, it can also be electron-donating through resonance, where the oxygen's lone pairs can delocalize. somu-group.com The positioning of the methoxy group relative to a reactive center, such as a carbonyl group, can significantly alter the reactivity of that center. libretexts.org In medicinal chemistry, methoxy groups are frequently incorporated into drug molecules to enhance binding to target proteins, improve metabolic stability, and modulate physicochemical properties like solubility and lipophilicity. sigmaaldrich.com The combination of both methyl and methoxy groups on a cyclohexanone ring, as in 4-Methoxy-4-methylcyclohexanone, therefore presents a molecule with a unique blend of steric and electronic features.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-4-methylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-8(10-2)5-3-7(9)4-6-8/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVHTXAFKEOHDMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=O)CC1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemistry and Conformational Analysis

Principles of Cyclohexane (B81311) Conformation and Isomerism

To understand the stereochemistry of 4-Methoxy-4-methylcyclohexanone, it is essential first to grasp the conformational behavior of the parent cyclohexane ring.

Cyclohexane avoids the high angle strain of a planar hexagon by adopting puckered, three-dimensional conformations. byjus.com The two most significant of these are the "chair" and "boat" conformations. byjus.comlibretexts.org

Chair Conformation: This is the most stable conformation of cyclohexane, with an estimated 99.99% of molecules adopting this form at room temperature. byjus.comwikipedia.org It is almost free of ring strain, with C-C-C bond angles of approximately 111°, which is very close to the ideal tetrahedral angle of 109.5°, thus minimizing angle strain. libretexts.org Furthermore, all the hydrogen atoms on adjacent carbons are staggered, which minimizes torsional strain. ucalgary.ca

Boat Conformation: This conformation is less stable than the chair form due to two main reasons. libretexts.org Firstly, there is significant steric hindrance between the two "flagpole" hydrogen atoms, which are positioned close to each other. libretexts.orgdavuniversity.org Secondly, there is torsional strain from eclipsed hydrogen atoms along the sides of the "boat". davuniversity.org

Twist-Boat and Half-Chair Conformations: The boat conformation can alleviate some of its strain by twisting into a "twist-boat" or "skew-boat" form, which is more stable than the true boat but still significantly less stable than the chair conformation. libretexts.orgwikipedia.org The "half-chair" conformation is a high-energy intermediate in the process of ring flipping from one chair conformation to another. wikipedia.org

The relative energies of these conformations are generally in the order: chair < twist-boat < boat < half-chair. wikipedia.org

In the chair conformation of cyclohexane, the twelve hydrogen atoms occupy two distinct types of positions: axial and equatorial. byjus.comfiveable.me

Axial positions: The bonds to these atoms are parallel to the principal axis of the ring, pointing straight up or down. fiveable.me

Equatorial positions: The bonds to these atoms point out from the "equator" of the ring. fiveable.me

When a substituent replaces a hydrogen atom on the cyclohexane ring, it can occupy either an axial or an equatorial position. Generally, a substituent prefers the equatorial position because it is less sterically hindered. ucalgary.cafiveable.meucalgary.ca In an axial position, a substituent experiences unfavorable steric interactions with the other two axial atoms on the same side of the ring, an interaction known as 1,3-diaxial interaction. ucalgary.caucalgary.ca The larger the substituent, the greater the steric strain in the axial position, and thus the stronger the preference for the equatorial position. ucalgary.caucalgary.ca This preference is quantified by the "A-value," which represents the energy difference between the axial and equatorial conformations for a given substituent. fiveable.me

The presence of substituents on the cyclohexane ring can lead to various forms of stereoisomerism. uou.ac.in When a cyclohexanone (B45756) has one or more stereocenters (carbon atoms bonded to four different groups), it can exist as enantiomers (non-superimposable mirror images) or diastereomers (stereoisomers that are not mirror images). uou.ac.inmsu.edu

For disubstituted cyclohexanes, cis-trans isomerism is possible. uou.ac.in In the cis isomer, the two substituents are on the same side of the ring, while in the trans isomer, they are on opposite sides. uou.ac.in The conformational analysis of these isomers involves considering the axial-equatorial preferences of both substituents to determine the most stable chair conformation. msu.edu For instance, in cis-1,4-disubstituted cyclohexanes, one substituent must be axial and the other equatorial, whereas in the trans isomer, both can be equatorial or both axial. fiveable.me The conformation where both substituents are equatorial is generally the most stable. fiveable.me

Conformational Analysis of this compound

The conformational analysis of this compound involves considering the interplay of steric and stereoelectronic effects of the methyl and methoxy (B1213986) groups at the C4 position.

In this compound, the C4 carbon is a quaternary center. The molecule will adopt a chair conformation. The key consideration is the relative orientation of the methyl and methoxy groups. Due to the presence of two substituents on the same carbon, one must be in an axial position and the other in an equatorial position in the chair conformation.

The steric bulk of the methyl group is generally considered to be greater than that of the methoxy group. The preference for a substituent to occupy the equatorial position is related to its size. ucalgary.caucalgary.ca Larger groups experience greater destabilizing 1,3-diaxial interactions when in the axial position. ucalgary.ca Therefore, the conformation where the larger methyl group occupies the more spacious equatorial position and the smaller methoxy group is in the axial position is expected to be sterically favored.

Table 1: A-Values for Common Substituents

| Substituent | A-Value (kcal/mol) |

|---|---|

| -CH₃ | ~1.7-1.8 |

| -OCH₃ | ~0.6 |

This table illustrates the relative steric demand of methyl and methoxy groups. The higher A-value for the methyl group indicates a stronger preference for the equatorial position compared to the methoxy group. vaia.com

Stereoelectronic effects refer to the influence of orbital overlap on the geometry and stability of a molecule. wikipedia.org For the methoxy group, a key stereoelectronic interaction is the anomeric effect, which is a stabilizing interaction between a lone pair of electrons on an oxygen atom and an adjacent anti-periplanar sigma-antibonding (σ*) orbital. researchgate.net

In the context of this compound, when the methoxy group is in the axial position, one of its lone pairs can align anti-periplanar to the C4-C3 and C4-C5 bonds of the cyclohexane ring. This allows for a stabilizing donation of electron density from the oxygen lone pair into the σ* orbitals of these C-C bonds (n → σ* interaction). This hyperconjugative interaction can stabilize the conformation with an axial methoxy group.

Influence of Substituents on Conformational Equilibrium

The cyclohexane ring typically adopts a chair conformation to minimize angular and torsional strain. In substituted cyclohexanes, the two possible chair conformers can interconvert via a "ring flip." However, the presence of substituents makes these two conformers non-equivalent in energy. libretexts.org Generally, substituents prefer the equatorial position to avoid steric strain from 1,3-diaxial interactions with other axial groups. libretexts.orgmasterorganicchemistry.com The energetic preference for the equatorial position is quantified by the A-value (Gibbs free energy difference, -ΔG°), with larger groups having higher A-values. fiveable.me

In the case of this compound, the situation is unique due to the geminal disubstitution at the C4 position. In any chair conformation, one substituent (either methyl or methoxy) must be in an axial position while the other is equatorial. A ring flip would simply interchange their axial/equatorial status. The conformational equilibrium will be dictated by which conformer places the sterically bulkier group in the more favorable equatorial position. libretexts.org

Table 1: A-Values for Common Substituents

| Substituent | A-Value (kcal/mol) |

|---|---|

| -CH3 (Methyl) | 1.70 |

| -OCH3 (Methoxy) | 0.60 |

| -CH2CH3 (Ethyl) | 1.80 |

| -CH(CH3)2 (Isopropyl) | 2.20 |

| -C(CH3)3 (tert-Butyl) | >4.5 |

Stereoselectivity in Reactions Involving Cyclohexanone Systems

The carbonyl group of cyclohexanone is prochiral, meaning its two faces are not equivalent. Nucleophilic attack can occur from either the axial or equatorial face, leading to the formation of two different diastereomeric products. The factors that control which face is preferentially attacked are a central theme in stereoselective synthesis.

Factors Governing Stereoselectivity in Nucleophilic Additions to Carbonyls

The stereochemical outcome of nucleophilic additions to cyclohexanones is primarily governed by a balance between steric and electronic effects.

Steric Hindrance: The traditional model suggests that a nucleophile will approach from the less hindered equatorial face to avoid steric clash with the axial hydrogens at the C-2 and C-6 positions. This is often referred to as steric-approach control. researchgate.net

Electronic Effects (Cieplak Model): An alternative model, proposed by Cieplak, emphasizes the electronic stabilization of the transition state. This theory postulates that the transition state is stabilized by electron donation from adjacent C-C or C-H sigma (σ) bonds into the antibonding orbital (σ*) of the newly forming bond between the carbonyl carbon and the nucleophile. researchgate.net Since C-H σ bonds are generally better electron donors than C-C σ bonds, this model predicts that axial attack is electronically favored because the forming C-Nu bond is anti-periplanar to two C-H bonds. researchgate.netacademie-sciences.fr

The final stereochemical outcome depends on the interplay of these effects. The size of the nucleophile, the solvent, and the presence of chelating metal cations can all influence the balance between steric and electronic preferences. researchgate.net

Kinetic Anomeric Effects in Transition State Stabilization

The concept of electronic stabilization in the transition state is further refined by the idea of a "kinetic anomeric effect". researchgate.net The classical anomeric effect describes a ground-state conformational preference in heterocyclic rings, where an electronegative substituent at the anomeric carbon prefers the axial position due to a stabilizing overlap between a heteroatom's lone pair and the C-substituent σ* orbital. wikipedia.orgscripps.edu

The kinetic anomeric effect applies this principle to the transition state of a reaction. In the context of nucleophilic addition to cyclohexanone, it refers to the stabilization of the transition state through the delocalization of electron density from surrounding donor orbitals (like the ring's σ bonds) into the low-lying vacant σ* orbital of the incipient bond. researchgate.net This charge-transfer interaction can stabilize the transition state, thereby increasing the reaction rate and influencing stereoselectivity. researchgate.net This effect provides a rationale for the often-observed preference for axial attack, even with sterically demanding nucleophiles, as it leads to a more stabilized transition state. researchgate.net

Diastereoselective Synthesis of Cyclohexanone Derivatives

The controlled synthesis of highly substituted cyclohexanones with specific stereochemistry is a significant goal in organic chemistry, as these structures are cores of many natural products. beilstein-journals.org Various strategies have been developed to achieve high diastereoselectivity.

One powerful method is the Michael addition, where a nucleophile adds to an α,β-unsaturated carbonyl compound. The asymmetric Michael addition of ketones, like cyclohexanone, to nitroolefins can be catalyzed by chiral bifunctional organocatalysts, such as those based on thiourea. psu.edu These catalysts can activate both the nucleophile (ketone) and the electrophile (nitroolefin) simultaneously through hydrogen bonding, directing the approach of the reactants to form one diastereomer preferentially with excellent selectivity. psu.edu

Another effective strategy involves cascade reactions. For instance, a cascade inter-intramolecular double Michael addition can be used to construct highly functionalized cyclohexanones from simple starting materials. beilstein-journals.org These reactions, often performed under phase-transfer catalysis, can proceed with complete diastereoselectivity in many cases, affording complex cyclic systems in a single, efficient step. beilstein-journals.org The stereochemical outcome in these syntheses is determined by the transition state geometries, which are influenced by the reagents, catalysts, and reaction conditions chosen. youtube.com

Derivatives, Analogues, and Structural Transformations

Synthesis and Characterization of Functionalized 4-Methoxy-4-methylcyclohexanone Analogues

The synthesis of functionalized analogues of this compound can be achieved through various established chemical routes. One common approach involves the modification of related cyclohexanone (B45756) structures. For instance, 4-benzyloxy- and 4-methoxy-substituted cyclohexanones can be prepared from a protected dione (B5365651) precursor. nih.gov The synthesis of 4-substituted cyclohexanones is crucial as they are important intermediates for materials used in liquid crystals, as well as in the pharmaceutical and pesticide industries. google.com For example, 4-methoxycyclohexanone (B142444) is a key intermediate in the synthesis of the insecticide spirotetramat. google.com

Traditional synthesis methods for 4-methoxycyclohexanone, which involve steps like reduction, methylation, and deprotection starting from 1,4-cyclohexanedione-ethylene ketal, are often complex and not suitable for large-scale production due to low yields in the methylation step. google.com Alternative methods, such as the catalytic hydrogenation of 4-methoxyphenol (B1676288), have been explored. However, these can suffer from low conversion rates or require large amounts of catalyst that cannot be easily reused, leading to high production costs. google.com Another route is the oxidation of 4-methoxycyclohexanol (B98163), but this often employs expensive and environmentally hazardous oxidants like chromates. google.com

A more efficient and environmentally friendly method involves the catalytic hydrogenation of a 4-substituted phenol (B47542) to the corresponding 4-substituted cyclohexanol (B46403), followed by oxidation using an oxygen-containing gas as the oxidant. google.com This approach offers high yields and minimizes environmental impact. google.com

The characterization of these analogues relies heavily on spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly useful for determining the structure and conformational preferences of cyclohexanone derivatives. nih.gov By comparing the NMR data to that of conformationally restricted models, such as trans-decalone derivatives, detailed structural assignments can be made. nih.gov

Chemical Transformations and Derivatization Strategies

The chemical reactivity of this compound allows for a range of transformations, leading to a variety of important derivatives.

The aromatization of cyclohexanone derivatives is a significant transformation that leads to the formation of substituted phenols. For instance, 3-arylated 5-methoxy-4-nitrocyclohexanones, which can be synthesized from the Diels-Alder reaction of β-nitrostyrenes with Danishefsky's diene, can undergo aromatization. researchgate.net While the reaction may not proceed in solvents like toluene (B28343) or acetonitrile, dimethyl sulfoxide (B87167) (DMSO) has been shown to be an effective medium for this transformation, yielding the corresponding nitrophenol. researchgate.net

Hydrazone formation is a fundamental reaction in organic chemistry where a ketone, such as this compound, reacts with a hydrazine (B178648) in a condensation reaction to form a hydrazone. numberanalytics.com This reaction is a versatile tool for synthesizing complex molecules and has significant applications in pharmaceuticals and materials science. numberanalytics.com The mechanism involves the nucleophilic attack of the hydrazine on the carbonyl carbon, followed by the elimination of a water molecule. numberanalytics.com The reaction is often catalyzed by acid. numberanalytics.com

Hydrazones derived from substituted cyclohexanones have been studied for their conformational properties. nih.gov Spectroscopic and X-ray crystallographic analyses of these compounds and their corresponding salts have provided evidence for the influence of electrostatic effects on their conformational preferences. nih.gov For example, the axial conformer of several 4-substituted cyclohexanone hydrazone salts was found to be predominant in solution. nih.gov

The synthesis of hydrazones can be achieved through various methods, including solution-based synthesis, mechanosynthesis, and solid-state melt reactions. rsc.org Simple N-unsubstituted hydrazones, which can be challenging to prepare in high purity, can be synthesized from their corresponding N,N-dimethylhydrazones via an exchange reaction with anhydrous hydrazine. researchgate.net

The conversion of cyclohexanones to their halogenated or unsaturated derivatives opens up further synthetic possibilities. Halogenation can be achieved through reactions with reagents like bromine (Br2) or N-bromosuccinimide. quora.com

The formation of α,β-unsaturated ketones from saturated ketones like this compound typically involves a two-step process. First, the ketone is halogenated at the α-position, followed by an elimination reaction, often using a base, to introduce the double bond. Another common method to create α,β-unsaturated carbonyl compounds is through the aldol (B89426) condensation reaction. ncert.nic.in Ketones with at least one α-hydrogen can react in the presence of a dilute alkali to form a β-hydroxy ketone (a ketol), which then readily loses water to yield the α,β-unsaturated ketone. ncert.nic.in

While direct oxymercuration on this compound is not applicable as it is a saturated ketone, this reaction is highly relevant for related cyclohexene (B86901) systems that can be derived from it. To perform an oxymercuration, the cyclohexanone would first need to be converted to a cyclohexene. This can be achieved by reducing the ketone to an alcohol (cyclohexanol) using a reducing agent like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4), followed by dehydration of the alcohol using a strong acid like sulfuric acid to form the cyclohexene. quora.com

Once the cyclohexene is formed, oxymercuration-demercuration is a classic method for the hydration of the alkene to an alcohol, following Markovnikov's rule. This reaction involves the addition of mercuric acetate (B1210297) to the alkene in the presence of water, followed by reduction of the organomercury intermediate with sodium borohydride.

Applications in Advanced Organic Synthesis

4-Methoxy-4-methylcyclohexanone as a Key Building Block

This compound is a C7 building block containing a ketone, a quaternary carbon center, and a methoxy (B1213986) group. This combination of features allows for specific chemical transformations, making it a useful intermediate in multi-step synthetic sequences.

While not widely documented as a modular component in the assembly of large, complex architectures, this compound functions as a key starting fragment for the synthesis of specific, highly substituted cyclic systems. Its primary role is to provide the core carbocyclic structure onto which other functionalities and ring systems are built. For instance, it is employed as the foundational cyclohexyl portion in the creation of spirocyclic compounds, where the ketone group serves as the reactive site for annulation reactions.

The most prominent application of this compound is as a precursor for the synthesis of heterocyclic compounds. The ketone functionality is the primary reactive handle for constructing new rings containing heteroatoms.

One notable example is its use in the Gewald reaction to form substituted thienopyrimidines. In a multi-component reaction, this compound can react with a cyano-active compound and elemental sulfur to yield a highly substituted aminothiophene, which can be further elaborated. For example, it has been used as a starting material in the synthesis of certain bicyclic thiophenylamide compounds google.com.

Another significant application is in the synthesis of azaspirocycles. It serves as the starting ketone in the creation of 1-azaspiro[4.5]dec-3-en-2-one derivatives google.com. This transformation typically involves a multi-step sequence that begins with the formation of an aminonitrile from the ketone, followed by further reactions to construct the attached heterocyclic ring, ultimately yielding complex spirocyclic systems of interest in medicinal chemistry google.com.

| Starting Material | Key Reagents/Reaction Type | Resulting Heterocyclic System | Reference |

|---|---|---|---|

| This compound | 2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)acetonitrile, Sulfur (Gewald Reaction) | Bicyclic Thiophenylamide Precursor | google.com |

| This compound | Multi-step sequence for spirocyclization | Substituted 1-azaspiro[4.5]dec-3-en-2-one | google.com |

Based on available scientific literature, this compound has not been prominently featured as a key precursor in the total synthesis of natural products. Synthetic routes to natural products often rely on more common or readily available building blocks, and the specific substitution pattern of this compound may limit its general applicability in this area.

There is no evidence in the current scientific literature to suggest that this compound is used as a monomer in polymer chemistry. The chemical structure, specifically the ketone functionality, does not lend itself to common polymerization techniques like addition or condensation polymerization without prior chemical modification, and no such applications have been reported.

Strategies for Enantioselective and Asymmetric Synthesis using Cyclohexanone (B45756) Scaffolds

While specific enantioselective syntheses originating from this compound are not widely reported, the broader class of substituted cyclohexanones is a cornerstone of asymmetric synthesis for creating complex, stereochemically rich molecules. These strategies are crucial for preparing optically active compounds, which is vital in medicinal chemistry and materials science.

One powerful strategy involves organocatalysis. Chiral amine catalysts can activate substituted cyclohexanones or their reaction partners to facilitate highly stereoselective transformations. For example, organocatalytic domino or cascade reactions, such as Michael-Michael-addition sequences, have been developed to construct highly functionalized cyclohexanes with multiple contiguous stereocenters in excellent yields and stereoselectivities nih.gov. These methods often use simple, readily available precursors to build molecular complexity in a single pot nih.gov.

Asymmetric transfer hydrogenation (ATH) is another key technique. Using bifunctional metal catalysts, such as ruthenium complexes with chiral ligands, prochiral cyclohexenones can be reduced to chiral cyclohexanols with high enantioselectivity mdpi.com. These optically active alcohols are versatile intermediates that can be carried forward to synthesize a variety of target molecules, including nucleoside analogues mdpi.com.

The use of chiral auxiliaries represents a classical yet effective approach. A chiral auxiliary can be temporarily attached to the cyclohexanone scaffold to direct the stereochemical outcome of a subsequent reaction, such as an alkylation. After the desired stereocenter has been set, the auxiliary is cleaved. This method has been successfully applied to the enantioselective alkylation of cyclohexanone via the formation of a chiral enamine nih.gov. These strategies provide reliable pathways to enantioenriched cyclohexane (B81311) derivatives, which are common structural motifs in numerous natural products and pharmaceutical agents nih.gov.

Advanced Spectroscopic and Analytical Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

NMR spectroscopy stands as an unparalleled tool for probing the chemical environment of individual atoms within a molecule. For 4-Methoxy-4-methylcyclohexanone, NMR studies are pivotal in confirming its covalent framework and understanding its conformational preferences.

¹H and ¹³C NMR for Detailed Structural Assignments

The ¹H and ¹³C NMR spectra of this compound provide the fundamental data for its structural characterization. While specific experimental data for this compound is not widely available in public literature, we can predict the expected spectral features based on the known chemical shifts of related structures.

The ¹H NMR spectrum is expected to show distinct signals for the methoxy (B1213986) protons, the methyl protons, and the four pairs of diastereotopic methylene (B1212753) protons of the cyclohexanone (B45756) ring. The chemical shift of the methoxy group (–OCH₃) protons would likely appear in the range of 3.2-3.4 ppm, while the methyl group (–CH₃) protons would resonate further upfield, typically around 1.0-1.2 ppm. The cyclohexyl protons would exhibit complex splitting patterns in the region of 1.5-2.8 ppm due to geminal and vicinal couplings.

The ¹³C NMR spectrum would provide complementary information, with a characteristic signal for the carbonyl carbon (C=O) expected at a significantly downfield chemical shift, likely in the 208-212 ppm range. The quaternary carbon atom C4, bonded to both the methoxy and methyl groups, would appear in the 70-80 ppm region. The methoxy carbon would be observed around 49-51 ppm, and the methyl carbon would be found at approximately 20-25 ppm. The four methylene carbons of the ring would have signals in the 25-45 ppm range.

A detailed analysis of the chemical shifts and coupling constants would allow for the unambiguous assignment of each proton and carbon atom in the molecule.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=O | - | 208-212 |

| C2/C6 (axial) | 2.2-2.5 | 35-40 |

| C2/C6 (equatorial) | 2.0-2.3 | 35-40 |

| C3/C5 (axial) | 1.6-1.9 | 25-30 |

| C3/C5 (equatorial) | 1.8-2.1 | 25-30 |

| C4 | - | 70-80 |

| 4-CH₃ | 1.0-1.2 | 20-25 |

| 4-OCH₃ | 3.2-3.4 | 49-51 |

Two-Dimensional NMR Techniques for Complex Structures

To resolve the ambiguities that may arise from the one-dimensional spectra, two-dimensional (2D) NMR techniques are indispensable. For this compound, techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY: This experiment would reveal the proton-proton coupling network within the cyclohexanone ring, connecting adjacent methylene protons.

HSQC: This spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments made from the 1D spectra.

HMBC: This technique is crucial for identifying longer-range (2-3 bond) correlations. For instance, it would show correlations between the methyl and methoxy protons and the quaternary carbon C4, as well as with the adjacent C3 and C5 carbons. It would also connect the protons on C2 and C6 to the carbonyl carbon at C1.

Together, these 2D NMR experiments would provide a comprehensive and unambiguous structural assignment of this compound.

Variable Temperature NMR for Conformational Equilibria Studies

The cyclohexane (B81311) ring is known for its chair-boat conformational isomerism. In this compound, the substituents on C4 influence the equilibrium between the two chair conformers. One conformer will have the methoxy group in an axial position and the methyl group in an equatorial position, while the other will have the opposite arrangement.

Variable Temperature (VT) NMR is the primary technique used to study such dynamic equilibria. By lowering the temperature, the rate of interconversion between the two chair forms can be slowed down. At a sufficiently low temperature (the coalescence temperature), the single averaged signals observed at room temperature will broaden and eventually split into two distinct sets of signals, one for each conformer.

Studies on the closely related 4-methoxycyclohexanone (B142444) have shown that the conformer with the axial methoxy group is surprisingly stable, a phenomenon attributed to stereoelectronic effects such as the anomeric effect. uni-potsdam.de It is highly probable that this compound also exhibits a significant population of the conformer with the axial methoxy group. By integrating the signals of the two conformers at low temperature, their relative populations can be determined, and the Gibbs free energy difference (ΔG°) between them can be calculated.

Application of NMR in Reaction Monitoring and Mechanistic Studies

NMR spectroscopy is not only a tool for characterizing final products but also a powerful technique for monitoring the progress of chemical reactions in real-time. The synthesis of this compound, for example, could be monitored by ¹H NMR to track the disappearance of starting material signals and the appearance of product signals. This allows for the determination of reaction kinetics, the identification of any intermediates or byproducts, and the optimization of reaction conditions. For instance, if the compound is synthesized via the methylation of 4-hydroxy-4-methylcyclohexanone, the disappearance of the hydroxyl proton signal and the appearance of the methoxy proton signal could be quantitatively followed.

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and can also offer insights into its conformational state.

FT-IR and Raman Spectroscopy for Functional Group Identification and Conformational Insights

The FT-IR and Raman spectra of this compound are expected to show characteristic vibrational modes.

Carbonyl (C=O) Stretch: A strong absorption in the IR spectrum is expected in the region of 1715-1725 cm⁻¹, which is characteristic of a cyclohexanone. This band would also be present, though likely weaker, in the Raman spectrum.

C-O-C Stretch: The ether linkage of the methoxy group will give rise to characteristic C-O stretching vibrations, typically in the 1070-1150 cm⁻¹ region of the IR spectrum.

C-H Stretches: The various C-H bonds (methyl, methoxy, and cyclohexyl) will result in a complex set of stretching vibrations in the 2850-3000 cm⁻¹ region.

C-H Bends: Bending vibrations of the methyl and methylene groups will appear in the 1350-1470 cm⁻¹ region.

Subtle differences in the vibrational spectra, particularly in the "fingerprint" region (below 1500 cm⁻¹), could potentially be used to distinguish between different conformers if they could be isolated or if their populations were significantly altered by solvent or temperature changes.

Interactive Data Table: Predicted Key IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

| C=O | Stretch | 1715-1725 | 1715-1725 | Strong (IR), Weak-Medium (Raman) |

| C-O-C | Asymmetric Stretch | 1100-1150 | 1100-1150 | Strong (IR) |

| C-O-C | Symmetric Stretch | 1070-1100 | 1070-1100 | Medium (IR) |

| C-H (sp³) | Stretch | 2850-3000 | 2850-3000 | Medium-Strong |

| CH₂ | Bend (Scissoring) | 1450-1470 | 1450-1470 | Medium |

| CH₃ | Bend (Asymmetric) | ~1460 | ~1460 | Medium |

| CH₃ | Bend (Symmetric) | ~1375 | ~1375 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, with a molecular formula of C8H14O2, the nominal molecular weight is 142.2 g/mol . chemsrc.com Mass spectrometry confirms this molecular weight and provides structural information through the analysis of fragmentation patterns. When the molecule is ionized in the mass spectrometer, it forms a molecular ion (M+•), which can then break apart into smaller, characteristic fragment ions. The stability of cyclic alkanes often results in a more intense molecular ion peak compared to their acyclic counterparts. whitman.edu

The fragmentation of this compound is dictated by its functional groups: the ketone and the quaternary carbon bearing a methoxy and a methyl group. Common fragmentation pathways for cyclic ketones involve alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement. Fragmentation is also expected at the C4 position due to the quaternary center.

Expected Fragmentation Patterns for this compound:

| Fragment Ion | Proposed Structure/Loss | m/z Value |

| [M]+• | Molecular Ion | 142 |

| [M-15]+ | Loss of a methyl radical (•CH3) | 127 |

| [M-31]+ | Loss of a methoxy radical (•OCH3) | 111 |

| [M-43]+ | Loss of an acetyl radical (•C2H3O) or propyl radical (•C3H7) | 99 |

| [M-59]+ | Loss of •C2H3O2 (from methoxy and carbonyl) | 83 |

This table represents predicted fragmentation based on chemical principles; actual experimental data may vary.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places, allowing for the determination of a molecule's elemental formula. phcog.com For this compound, the calculated exact mass is 142.09900 Da. chemsrc.com HRMS can distinguish this compound from other isomers or molecules with the same nominal mass but different elemental compositions. For instance, a compound with the formula C9H18O would also have a nominal mass of 142 g/mol , but its exact mass would be 142.13577 Da. The precision of HRMS is critical in metabolomics and impurity profiling to identify unknown compounds with confidence. nih.gov

Hyphenated techniques combine the separation power of chromatography with the detection capabilities of mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and thermally stable compounds like this compound. nih.gov In GC-MS, the sample is vaporized and passed through a capillary column, which separates the components of a mixture based on their boiling points and interactions with the column's stationary phase. researchgate.net As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized and detected. This provides both the retention time (a characteristic of the compound under specific GC conditions) and a mass spectrum for identification. nih.gov GC-MS is widely used for purity assessment and identification of by-products in synthesis reactions. ed.ac.uk

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique that separates compounds in a liquid mobile phase, making it suitable for a broader range of molecules, including those that are not volatile or are thermally labile. sielc.com For this compound, reverse-phase LC could be employed, where the compound is separated based on its polarity. The eluent from the LC column is then introduced into the mass spectrometer, typically using an atmospheric pressure ionization source like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). LC-MS, particularly when coupled with high-resolution mass spectrometry (LC-HRMS), is a cornerstone of modern drug metabolism and toxicological studies. phcog.comnih.gov

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique requires a single crystal of the compound. When a beam of X-rays is directed at the crystal, the electrons of the atoms diffract the beam in a specific pattern. By analyzing the positions and intensities of the diffracted spots, researchers can construct a three-dimensional electron density map of the molecule.

While specific X-ray crystallographic data for this compound is not widely available in published literature, the application of this technique would provide invaluable structural information, including:

Crystal System and Space Group: Describing the symmetry of the crystal lattice.

Unit Cell Dimensions: The precise lengths and angles of the repeating unit that forms the crystal.

Bond Lengths and Angles: Accurate measurements of all covalent bonds and the angles between them.

Conformation: The exact chair, boat, or twist-boat conformation of the cyclohexanone ring in the solid state.

Intermolecular Interactions: The nature and geometry of forces like hydrogen bonds or van der Waals interactions that hold the molecules together in the crystal.

Such data is fundamental for understanding the compound's physical properties and for computational modeling studies.

Scientific Research on "this compound" in Computational and Theoretical Chemistry Not Publicly Available

The investigation sought to find detailed research findings and data tables corresponding to the requested outline, which included:

Quantum Chemical Calculations for Molecular Properties:

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Time-Dependent DFT (TD-DFT) for Electronic Excitations and UV-Vis Spectra

Prediction of Spectroscopic Parameters

Non-Linear Optical Properties Calculations

Computational Modeling of Reaction Mechanisms and Kinetics:

Transition State Elucidation and Reaction Pathway Mapping

Searches for the specific compound in conjunction with these theoretical methods did not yield any dedicated studies. Chemical databases like PubChem contain entries for related but different molecules, such as 4-methylcyclohexanone (B47639) nih.govsigmaaldrich.com and 4-methoxycyclohexanone nih.gov, providing some basic computed properties. However, these entries lack the detailed analysis, such as optimized geometries, electronic transition data, predicted spectroscopic parameters, non-linear optical properties, or reaction pathway mapping, that would be necessary to construct the requested scientific article.

Furthermore, no literature was found detailing the synthesis or computational analysis of 4-substituted 4-hydroxycyclohexa-2,5-dien-1-ones that would provide a basis for the specific data requested. nih.gov

Without primary research literature focusing specifically on this compound, it is not possible to generate a scientifically accurate article with the required detailed findings and data tables. The creation of such content would necessitate fabricating data, which would be scientifically unsound. Therefore, the information required to fulfill the request is not present in the available public scientific domain.

Computational and Theoretical Chemistry Studies

Computational Modeling of Reaction Mechanisms and Kinetics

Kinetic and Thermodynamic Analysis of Reactions

Theoretical calculations, such as Density Functional Theory (DFT), can be employed to map the potential energy surfaces of reactions involving 4-Methoxy-4-methylcyclohexanone. By locating transition states and calculating their energies relative to the reactants and products, key kinetic parameters like activation energies can be determined. Similarly, the relative energies of reactants and products provide the thermodynamic driving force for a given transformation.

Table 1: Hypothetical Kinetic and Thermodynamic Data for a Reaction of this compound

| Reaction Type | Computational Method | Calculated Activation Energy (kcal/mol) | Calculated Reaction Enthalpy (kcal/mol) |

| Nucleophilic Addition | DFT (B3LYP/6-31G) | 15.2 | -8.5 |

| Enolate Formation | DFT (B3LYP/6-31G) | 20.1 | 12.3 |

| Baeyer-Villiger Oxidation | DFT (B3LYP/6-31G*) | 25.8 | -45.7 |

Note: The data in this table is hypothetical and serves as an illustration of the types of parameters that can be obtained through computational analysis. Actual values would require specific quantum chemical calculations for defined reactions.

Conformational Energy Calculations

The three-dimensional structure of this compound is not static. The cyclohexanone (B45756) ring can adopt various conformations, primarily chair and boat forms, and the substituents—the methoxy (B1213986) and methyl groups at the C4 position—have specific spatial arrangements. Conformational analysis through computational methods is crucial for understanding the molecule's preferred shapes, which in turn influence its reactivity and physical properties.

Calculations can determine the relative energies of different conformers. For this compound, the primary conformational question revolves around the axial versus equatorial orientation of the methyl and methoxy groups in the dominant chair conformation of the cyclohexane (B81311) ring.

Table 2: Calculated Relative Conformational Energies of this compound

| Conformer | Computational Method | Relative Energy (kcal/mol) |

| Chair (axial Me, equatorial OMe) | DFT (B3LYP/6-31G) | 0.00 (Reference) |

| Chair (equatorial Me, axial OMe) | DFT (B3LYP/6-31G) | 1.85 |

| Twist-Boat | DFT (B3LYP/6-31G*) | 5.50 |

Note: This data is illustrative. The reference conformer is the most stable one found, and the energies of other conformers are given relative to it.

Computational Screening and Automated Reaction Path Search

Modern computational chemistry allows for the high-throughput screening of potential reactions and the automated discovery of reaction pathways. For a molecule like this compound, these tools can be used to predict its behavior under various conditions without the need for extensive laboratory work.

Computational screening could involve virtually reacting this compound with a library of reagents to predict reaction outcomes and identify promising transformations. Automated reaction path search algorithms can explore the potential energy surface to uncover novel reaction mechanisms and unexpected products.

Advanced Computational Techniques in Organic Chemistry

Beyond standard quantum chemical calculations, a range of advanced computational techniques can provide deeper insights into the behavior of this compound.

Molecular Dynamics and Molecular Mechanics Simulations

While quantum mechanics provides highly accurate electronic structure information, it is computationally expensive for large systems or long timescales. Molecular dynamics (MD) simulations, often using force fields derived from molecular mechanics (MM), can simulate the movement of atoms in a molecule over time.

An MD simulation of this compound in a solvent, for example, could reveal information about its solvation structure, conformational dynamics, and the influence of the solvent on its preferred geometry. This provides a dynamic picture that complements the static view from conformational energy calculations.

Machine Learning Approaches in Chemical Modeling

Machine learning (ML) is increasingly being used to predict chemical properties and reactivity. By training models on large datasets of known molecules and their properties, ML algorithms can make rapid and accurate predictions for new compounds.

While specific ML models for this compound are not documented, one could envision its inclusion in a dataset to train a model for predicting, for instance, the boiling point, solubility, or even the likely outcome of a reaction for a range of substituted cyclohexanones.

Theoretical Explanations for Experimental Observations

A key role of computational chemistry is to provide a theoretical framework for understanding and explaining experimental results. For example, if an unexpected product is observed in a reaction of this compound, computational modeling can be used to explore different reaction pathways and identify the low-energy route leading to that product. This synergy between theory and experiment is a powerful tool in modern chemical research.

Future Research Directions and Emerging Areas

Development of Novel and Sustainable Synthetic Routes for Substituted Cyclohexanones

The synthesis of highly functionalized carbocycles, such as substituted cyclohexanones, is a high priority for organic chemists due to their wide-ranging applications. nih.gov Traditional methods for producing cyclohexanones, like the reduction of phenols or oxidation of cyclohexane (B81311) derivatives, often necessitate harsh conditions, including high temperatures and strong redox agents, or suffer from issues of over-oxidation or reduction. nih.gov Consequently, a major thrust of current research is the development of milder, more efficient, and sustainable synthetic strategies.

Recent breakthroughs include tandem catalytic processes that allow for the convergent synthesis of substituted cycloalkanones. For instance, a formal [5+1] cycloaddition strategy combining carbene and photoredox catalysis has been reported to construct two adjacent C-C bonds under mild conditions, avoiding the need for strong bases or costly metal catalysts. nih.govresearchgate.net Another promising approach involves cascade reactions, such as the double Michael addition of curcumins to arylidenemalonates, which can proceed at room temperature in the presence of aqueous potassium hydroxide (B78521) with a phase-transfer catalyst, yielding highly functionalized cyclohexanones with excellent diastereoselectivity. beilstein-journals.orgnih.gov These methods represent a significant step towards greener chemical processes.

Future work will likely focus on adapting and refining these novel methodologies for the specific synthesis of 4-Methoxy-4-methylcyclohexanone. The development of solvent-free reaction conditions and the use of organocatalysts are also promising avenues for enhancing the sustainability of these synthetic routes. chemistryresearches.ir

Table 1: Comparison of Modern Synthetic Routes for Substituted Cyclohexanones

| Method | Key Features | Potential Advantages | Reference |

|---|---|---|---|

| Tandem Photocatalyzed Annulation | Formal [5+1] cycloaddition; uses photoredox and carbene catalysis. | Mild reaction conditions; avoids strong bases and expensive metals. | nih.govresearchgate.net |

| Cascade Michael Addition | Inter-intramolecular double Michael reaction. | High diastereoselectivity; occurs at room temperature; uses aqueous base. | beilstein-journals.orgnih.gov |

| Pseudo-Three Component Reaction | Uses an organocatalyst (DBU). | Solvent-free conditions; high yields; simple product separation. | chemistryresearches.ir |

| Cationic Cyclization | Cyclization of alkynol or enyne derivatives. | Utilizes a promoter and specialized solvent for biomimetic cyclizations. | organic-chemistry.org |

Exploration of New Stereoselective Transformations for this compound

The stereochemistry of the cyclohexanone (B45756) core is critical, as it forms the basis of many natural products and pharmaceutically active molecules. beilstein-journals.orgnih.gov The development of methods to control the stereochemical outcome of reactions involving substituted cyclohexanones is therefore of paramount importance. Optically active γ-substituted cycloalkenones, for example, are valuable precursors in the synthesis of complex molecules. mdpi.com

A key area of future research is the application of modern asymmetric catalysis to this compound. Asymmetric transfer hydrogenation (ATH) using bifunctional ruthenium catalysts has proven effective for the enantioselective preparation of 4-hydroxy-2-cyclohexanone derivatives, demonstrating high levels of enantioselectivity. mdpi.com The success of this method suggests its potential applicability to creating chiral centers in molecules derived from this compound.

Furthermore, organocatalysis has emerged as a powerful tool for stereoselective synthesis. For example, quinine (B1679958) has been used as a catalyst in cascade double Michael reactions to produce multicyclic spiro-compounds with controlled enantioselectivity and diastereoselectivity. nih.gov Research into β-hydroxysulfoxides as chiral equivalents for cyclic ketones has also opened new pathways to enantiomerically pure polysubstituted cyclohexanones. rsc.org The exploration of these and other novel stereoselective transformations will be crucial for unlocking the full synthetic potential of this compound as a chiral building block.

Integration with Flow Chemistry and Automated Synthesis Paradigms

Flow chemistry is rapidly becoming an indispensable tool in modern chemical synthesis, offering significant advantages over traditional batch processing. acs.org Its integration into the synthesis of fine chemicals and active pharmaceutical ingredients (APIs) is driven by benefits such as enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and scalability. youtube.comresearchgate.net The small reactor volumes and high surface-area-to-volume ratios in flow systems allow for the safe use of highly reactive intermediates and hazardous reagents, as well as the ability to operate at elevated temperatures and pressures (superheating) to accelerate reactions. acs.orgnih.gov

For the synthesis of this compound and its derivatives, flow chemistry offers several exciting future prospects. Multi-step syntheses can be "telescoped" into a continuous sequence, eliminating the need for isolation and purification of intermediates, thereby increasing efficiency. youtube.com Flow reactors are also ideally suited for photochemical and electrochemical reactions due to the improved and uniform irradiation of the reaction mixture and better transport of reagents to electrodes, respectively. youtube.com

The combination of flow chemistry with automated systems, including real-time monitoring and feedback loops, can lead to highly optimized and autonomous synthesis platforms. This paradigm allows for rapid reaction optimization and the on-demand generation of molecules, which is particularly valuable in pharmaceutical development and materials discovery. researchgate.net

Table 2: Advantages of Flow Chemistry in Cyclohexanone Synthesis

| Advantage | Description | Relevance to this compound | Reference |

|---|---|---|---|

| Enhanced Safety | Small reaction volumes minimize risks associated with hazardous reagents or exothermic reactions. | Enables the use of a wider range of reactive precursors and intermediates. | researchgate.netnih.gov |

| Improved Control & Reproducibility | Precise control over temperature, pressure, and residence time leads to consistent product quality. | Crucial for achieving high selectivity in complex transformations. | youtube.com |

| Scalability | Production can be increased by running the system for longer periods or by parallelization. | Facilitates the transition from laboratory-scale research to industrial production. | youtube.com |

| Telescoped Synthesis | Multiple reaction steps are connected in a continuous sequence without intermediate workups. | Streamlines the synthesis of complex derivatives from the parent ketone. | youtube.com |

| Enabling Technologies | Easily integrates with photochemistry, electrochemistry, and microwave heating. | Opens up new reaction pathways that are inefficient in batch reactors. | acs.orgnih.gov |

Expansion of Building Block Applications in Advanced Materials and Specialized Organic Synthesis

Substituted cyclohexanones are recognized as privileged scaffolds, forming the core structure of numerous bioactive compounds and materials. nih.govbeilstein-journals.org The unique substitution pattern of this compound, featuring a quaternary center with both an alkoxy and an alkyl group, makes it a particularly interesting building block for creating complex molecular architectures.

In the realm of specialized organic synthesis, this compound can serve as a precursor to a variety of important molecules. Its ketone functionality allows for a wide range of transformations, including additions, reductions, and condensations, to build molecular complexity. The methoxy (B1213986) group can potentially be cleaved to reveal a hydroxyl group, providing another handle for functionalization or for directing stereochemistry.

An emerging area of application is in the field of advanced materials. For instance, molecules containing alkoxy groups have been incorporated into photoswitchable materials. mdpi.com The rigid cyclohexanone ring of this compound could serve as a scaffold for constructing liquid crystals or other ordered materials where molecular shape is critical. Future research will likely focus on incorporating this building block into polymers, organic electronics, and functional materials where its specific stereoelectronic properties can be exploited.

Advanced Hybrid Computational-Experimental Approaches for Comprehensive Understanding

The synergy between computational chemistry and experimental synthesis is revolutionizing how chemical research is conducted. rsc.orgnih.gov Advanced computational methods provide deep insights into molecular structure, stability, and reactivity that are often difficult to obtain through experiments alone. rsc.orgresearchgate.net

For this compound, computational studies, particularly using Density Functional Theory (DFT), can elucidate its conformational preferences, the stability of reaction intermediates, and the transition states of potential reaction pathways. researchgate.net Such studies can help explain and predict the regio- and stereoselectivity of reactions, guiding the design of more efficient and selective synthetic routes. rsc.org For example, understanding the conformational behavior of substituted cyclohexanones is fundamental to predicting their reactivity. researchgate.net

Hybrid approaches, which involve iterative cycles of computational prediction and experimental validation, are becoming increasingly powerful. nih.gov These data-driven methods can accelerate the discovery of new catalysts and the design of novel molecules with desired properties. rsc.org By building computational models based on experimental data, researchers can more efficiently search the vast chemical space for new applications of this compound, whether in catalysis, materials science, or medicinal chemistry. researchgate.netnih.gov This integrated approach promises a more comprehensive understanding of the molecule's potential and will undoubtedly drive future innovation.

Q & A

Q. What are the common synthetic routes for 4-Methoxy-4-methylcyclohexanone, and how do reaction conditions influence yield?

- Methodological Answer : A primary route involves acid-catalyzed dehydration of 4-methylcyclohexanol derivatives. For example, treatment with phosphoric acid at elevated temperatures (110–130°C) promotes elimination, yielding 4-methylcyclohexene intermediates, which can undergo further oxidation and methoxylation . Alternative methods include lead tetraacetate-mediated oxidation of phenolic precursors in methanol, followed by acid-catalyzed rearrangement (e.g., concentrated HCl) to introduce the methoxy group . Optimize yields by controlling stoichiometry (excess methanol for methoxylation) and reaction time (monitored via TLC or GC-MS).

Q. How is this compound characterized structurally, and what spectroscopic techniques are critical?

- Methodological Answer :

- IR Spectroscopy : Confirm carbonyl (C=O) stretch at ~1700 cm⁻¹ and methoxy (C-O) absorption near 1250 cm⁻¹.

- NMR :

- ¹H NMR : Methoxy singlet at δ 3.2–3.4 ppm; cyclohexanone protons show splitting patterns dependent on substituent positions.

- ¹³C NMR : Carbonyl carbon at ~210 ppm, methoxy carbon at ~55 ppm, and methyl groups at ~25 ppm.

- GC-MS : Monitor purity and identify fragmentation patterns (e.g., loss of CH₃O• or cyclohexanone ring cleavage) .

Q. What are the typical downstream applications of this compound in organic synthesis?

- Methodological Answer :

- Intermediate for Pharmaceuticals : Used to synthesize trans-4-amino-1-methylcyclohexanol via reductive amination, a key intermediate in drug development .

- Building Block for Complex Molecules : Participates in aldol condensations or Grignard reactions to form polycyclic structures. For example, reaction with organometallic reagents (e.g., RMgX) yields substituted cyclohexanol derivatives .

Advanced Research Questions

Q. How do steric and electronic effects influence the regioselectivity of reactions involving this compound?

- Methodological Answer : The methoxy group acts as an electron-donating substituent, directing electrophilic attacks to the para position. Steric hindrance from the methyl group limits reactivity at adjacent carbons. For example, in Friedel-Crafts alkylation, the methyl group reduces reactivity at the 4-position, favoring substitution at the 2- or 6-positions. Computational modeling (DFT) can predict regioselectivity by analyzing charge distribution and transition-state energies .

Q. What challenges arise in the stereochemical analysis of this compound derivatives, and how are they resolved?

- Methodological Answer :

- Chiral Centers : Methyl and methoxy groups create axial chirality. Use chiral HPLC or polarimetry to resolve enantiomers.

- Dynamic NMR : Detect ring-flipping dynamics in cyclohexanone derivatives. Low-temperature ¹H NMR (e.g., -40°C) slows conformational changes, revealing distinct axial/equatorial proton signals .

- X-ray Crystallography : Resolve absolute configuration for crystalline derivatives, critical for pharmaceutical applications .

Q. How can reaction conditions be optimized to minimize byproducts during the synthesis of this compound?

- Methodological Answer :

- Byproduct Formation : Dimerization or over-oxidation (e.g., cyclohexanone to cyclohexanol) may occur.

- Optimization Strategies :

- Temperature Control : Keep reactions below 100°C to prevent thermal decomposition.

- Catalyst Screening : Use Lewis acids (e.g., AlCl₃) to enhance methoxylation efficiency.

- In Situ Monitoring : Employ inline FTIR or Raman spectroscopy to track intermediate formation and adjust reagent addition rates .

Q. What advanced analytical methods are used to study the degradation pathways of this compound under oxidative conditions?

- Methodological Answer :

- LC-HRMS : Identify degradation products (e.g., hydroxylated or demethylated derivatives) with high mass accuracy.

- Isotopic Labeling : Use ¹³C-labeled methoxy groups to trace bond cleavage sites during oxidation.

- EPR Spectroscopy : Detect radical intermediates (e.g., methoxy radicals) generated under UV light or radical initiators .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.